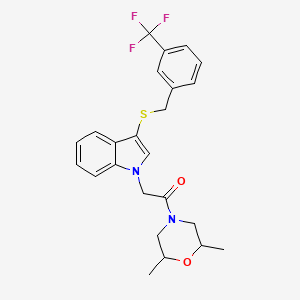![molecular formula C28H25ClN4O4S B2995300 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 892383-35-6](/img/structure/B2995300.png)
2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide” is a type-II pan-tropomyosin receptor kinase (TRK) inhibitor . It has been discovered through a structure-based drug design strategy .
Synthesis Analysis
The compound was synthesized from the original hits 1b and 2b . It exhibited excellent in vitro TRKA, TRKB, and TRKC kinase inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound was designed based on the structure of the original hits 1b and 2b . The structure-based drug design strategy was used for its development .Chemical Reactions Analysis
The compound demonstrated significant anti-proliferative activity against the human colorectal carcinoma derived cell line KM12 . In the NCI-60 human cancer cell lines screen, it demonstrated nearly 80% of growth inhibition for KM12 .Scientific Research Applications
Synthesis and Reactivity
The synthesis of complex heterocyclic compounds involves various methods, including reactions with activated nitriles to create polyfunctionally substituted heterocyclic structures such as pyrimidines, pyrazoles, chromenos, and thiophenes (Elian, Abdelhafiz, & Abdelreheim, 2014). These methodologies are crucial for developing compounds with potential applications in medicinal chemistry and materials science. The reactivity of these compounds towards electrophilic and nucleophilic reagents opens avenues for creating a variety of derivatives with unique properties and potential applications.
Biological Activity
Research on derivatives of pyrimidines and related heterocyclic compounds has shown significant antimicrobial and anticancer activities. For example, certain pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against a range of cancer cell lines, demonstrating potential as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). These findings highlight the importance of synthetic heterocyclic compounds in the development of new therapeutic agents.
Antitumor Evaluation
Further investigations into the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives have revealed mild to moderate activity against human breast adenocarcinoma cell lines, with specific compounds showing comparable activity to established antitumor drugs (El-Morsy, El-Sayed, & Abulkhair, 2017). This suggests the potential of these compounds in cancer treatment, meriting further research and development.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O4S/c1-3-36-21-9-7-20(8-10-21)31-24(35)15-38-28-23-12-22-18(14-34)13-30-16(2)25(22)37-27(23)32-26(33-28)17-5-4-6-19(29)11-17/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMSTGUZYDRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2995221.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2995222.png)
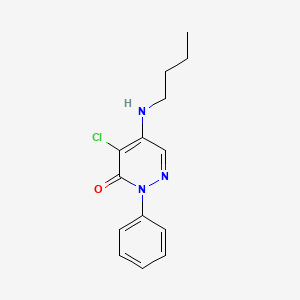
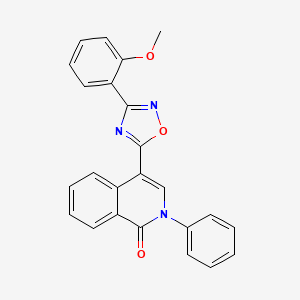
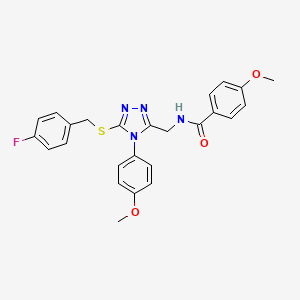
![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)
![[2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2995228.png)
![1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2995232.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)
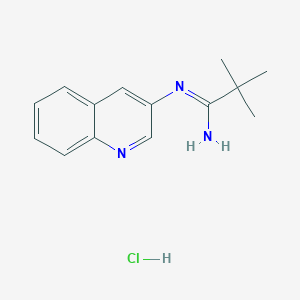

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)
